molecular formula C20H15N3O2S B5976263 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5976263
M. Wt: 361.4 g/mol
InChI Key: XQNHGHWZHVYEFG-UHFFFAOYSA-N
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Description

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as PTAA, is a novel compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. PTAA is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of PTAA is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. PTAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. PTAA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
PTAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. PTAA has also been shown to induce apoptosis in cancer cells and to have anti-bacterial properties. Additionally, PTAA has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

PTAA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. PTAA is also relatively stable and can be easily synthesized in large quantities. However, PTAA has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on PTAA. One area of interest is the development of PTAA-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of PTAA-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of PTAA and to identify its molecular targets.

Synthesis Methods

The synthesis of PTAA involves a multi-step process that begins with the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde to form 2-(2-thienyl)acetophenone. This intermediate is then reacted with hydrazine hydrate and phenyl isocyanate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-bromoaniline to form PTAA.

Scientific Research Applications

PTAA has shown potential applications in various fields of biomedical research. It has been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. PTAA has also been studied for its anti-cancer properties, and it has been shown to induce apoptosis in cancer cells. Additionally, PTAA has been shown to have anti-bacterial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(13-17-10-5-11-26-17)21-16-9-4-8-15(12-16)20-23-22-19(25-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHGHWZHVYEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide

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